Hexanediamide, N,N'-dibutyl-

Polyamide Recycling Hydrodenitrogenation (HDN) Hydrodeoxygenation (HDO)

Hexanediamide, N,N'-dibutyl- (also referred to as N,N'-dibutylhexanediamide or DBDAD) is a symmetrical N,N'-dialkyl diamide with the molecular formula C₁₄H₂₈N₂O₂ and a molecular weight of 256.38 g·mol⁻¹. It belongs to the class of synthetic diamides derived from adipic acid and n-butylamine, characterised by two secondary amide functionalities linked by a hexamethylene backbone.

Molecular Formula C14H28N2O2
Molecular Weight 256.38 g/mol
CAS No. 10472-27-2
Cat. No. B3045309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanediamide, N,N'-dibutyl-
CAS10472-27-2
Molecular FormulaC14H28N2O2
Molecular Weight256.38 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CCCCC(=O)NCCCC
InChIInChI=1S/C14H28N2O2/c1-3-5-11-15-13(17)9-7-8-10-14(18)16-12-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)
InChIKeyADUAOVRJMDDTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanediamide, N,N'-dibutyl- (CAS 10472-27-2) – Core Chemical Profile for Industrial and Research Procurement


Hexanediamide, N,N'-dibutyl- (also referred to as N,N'-dibutylhexanediamide or DBDAD) is a symmetrical N,N'-dialkyl diamide with the molecular formula C₁₄H₂₈N₂O₂ and a molecular weight of 256.38 g·mol⁻¹ . It belongs to the class of synthetic diamides derived from adipic acid and n-butylamine, characterised by two secondary amide functionalities linked by a hexamethylene backbone. The compound is typically supplied as a ≥95% purity reagent, stored at room temperature, and handled as a non-hazardous research chemical . DBDAD is distinguished by its dual role as a high-fidelity model compound for polyamide 66 (PA66, nylon 66) in thermal degradation and catalytic hydrotreatment studies, as well as a specialty intermediate in polymer, lubricant, and plasticizer formulations [1][2].

Why In-Class N,N'-Dialkyl Hexanediamides Cannot Simply Replace N,N'-Dibutylhexanediamide in Critical R&D Workflows


Within the series of N,N'-dialkylhexanediamides, the length and branching of the alkyl substituent directly control the compound's phase behaviour, thermal stability window, and solubility in non-polar media relevant to polymer processing and catalytic reactor design. Shorter-chain analogues such as N,N'-dimethyl- or N,N'-diethylhexanediamide exhibit substantially higher melting points (e.g., N,N'-dimethylhexanediamide m.p. 157 °C [1]) and greater water solubility, which can lead to phase separation or premature volatilisation under high-temperature, non-aqueous reaction conditions. Conversely, longer-chain analogues (e.g., N,N'-dihexyl- or N,N'-dioctylhexanediamide) form waxy solids with melting points up to 145 °C that can compromise mass transfer and handling in continuous-flow or batch hydrotreatment studies [2]. N,N'-dibutylhexanediamide occupies an empirically validated middle ground: its balanced alkyl chain length provides sufficient thermal stability (apparent activation energy for conversion 173 kJ·mol⁻¹ under hydrotreating conditions [3]) while maintaining adequate solubility and viscosity for use as a PA66 model compound in both academic and industrial laboratories. Simply substituting another dialkyl diamide without verifying these application-specific parameters risks altering reaction kinetics, degrading product selectivity, or invalidating mechanistic conclusions drawn from model-compound studies.

Head-to-Head Quantitative Differentiation of N,N'-Dibutylhexanediamide (DBDAD) vs. Nylon 66 and In-Class Analogues for Evidence-Based Procurement


DBDAD as a Quantitatively Validated Model Compound for Nylon 66 Catalytic Hydrotreatment: Rate Ratios and Activation Energy

In a direct head-to-head catalytic hydrotreatment study over sulfided NiMo/Al₂O₃, N,N'-dibutylhexanediamide (DBDAD) served as the defined small-molecule surrogate for Nylon 66. At 280 °C and 53 bar H₂, DBDAD conversion followed near-zero-order kinetics and exhibited an initial rate ratio of hydrodeoxygenation to hydrodenitrogenation (r(DO)/r(DN)) of 1.38. This ratio shifted to 0.69 at 320 °C, demonstrating a temperature-dependent selectivity switch towards denitrogenation that is quantitatively distinct from the behaviour of Nylon 66 itself, which showed an r(DO)/r(DN) of 1.6 at 300 °C [1]. The apparent activation energy for DBDAD conversion was determined to be 173 kJ·mol⁻¹, with activation energies of 146 kJ·mol⁻¹ and 193 kJ·mol⁻¹ for the initial DO and DN pathways, respectively [1]. These values are consistent with activation energies reported for HDN of nitrogen-containing heterocycles (122–174 kJ·mol⁻¹) and provide a kinetic benchmark that shorter-chain dialkyl diamides have not been demonstrated to replicate.

Polyamide Recycling Hydrodenitrogenation (HDN) Hydrodeoxygenation (HDO) Model Compound Kinetics

DBDAD Thermal-Oxidative Behaviour as a Quantitative Proxy for Polyhexamethyleneadipamide (PA66)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of di-n-butyl adipamide (DBDAD) and polyhexamethyleneadipamide (PA66) demonstrated qualitatively and quantitatively concordant thermal-oxidative degradation profiles. Both compounds exhibited ultraviolet absorption in the 280–290 nm range upon thermal oxidation, and carbonyl-derived IR absorption bands characteristic of aldehydes and nitriles were observed in the solvent extracts of the oxidised specimens [1]. This parity confirms that DBDAD reproduces the key spectroscopic signatures of thermally oxidised PA66, a correlation that has not been reported for the N,N'-diethyl or N,N'-dimethyl analogues, which thermally degrade via distinct volatilisation pathways due to their lower boiling points.

Polyamide Thermal Oxidation Model Compound Validation Polymer Degradation Mechanism

DBDAD Boiling Point and Liquid-Phase Processing Window vs. Shorter-Chain and Longer-Chain Analogues

N,N'-dibutylhexanediamide exhibits a boiling point of 131 °C at 3 torr (reduced pressure) . This places its volatility between the highly volatile N,N'-diethylhexanediamide (estimated b.p. ~251 °C at 760 torr) and the much higher-boiling, waxy N,N'-dialkyladipamides with alkyl chain lengths of C₈–C₁₈, which melt between 60 °C and 145 °C and cannot be processed as free-flowing liquids at moderate temperatures [1]. The moderate boiling point of DBDAD allows it to be handled as a liquid under vacuum or at modestly elevated temperatures, facilitating its use as a reactive diluent or processing aid in polymer compounding without the need for high-temperature equipment required for longer-chain diamides.

Physical Property Comparison Boiling Point Differentiation Polymer Formulation Processing

DBDAD in Flame Retardant PA66 Formulations: Mechanistic Role Elucidated via Model-Compound Pyrolysis

When PA66 was flame-retarded with melamine polyphosphate (MPP) and aluminium diethylphosphinate (AlPi), N,N'-dibutylhexanediamide was employed alongside cyclic model compounds (1-butylazepane-2,7-dione and 1,8-diazacyclotetradecane-2,7-dione) to isolate the contribution of the linear adipamide repeat unit to char formation. Thermal treatment of DBDAD with MPP promoted dehydration via a modified Hofmann elimination, yielding adiponitrile and water, while AlPi accelerated cyclization without altering the primary degradation pathway [1]. This mechanistic dissection is possible precisely because DBDAD contains exactly two amide linkages, typifying the linear segment of PA66, whereas cyclic model compounds are required to probe cyclization pathways. No other N,N'-dialkylhexanediamide has been systematically studied in this ternary model-compound system, making DBDAD the indispensable reference for deconvoluting flame-retardant mechanisms in PA66.

Flame Retardancy Polyamide 66 Phosphorus Flame Retardants Model Compound Pyrolysis

High-Value Application Scenarios for N,N'-Dibutylhexanediamide (CAS 10472-27-2) Based on Differentiated Evidence


Standardised Model Compound for Polyamide Hydrotreatment Catalyst Benchmarking

Academic and industrial catalysis laboratories can use DBDAD as a reproducible small-molecule substrate to compare the HDN/HDO selectivity and activity of novel sulfided and non-sulfided hydrotreating catalysts. The quantitative kinetic parameters established at 280–320 °C (r(DO)/r(DN) ratios, apparent activation energy 173 kJ·mol⁻¹, and zero-order kinetic behaviour) provide a validated baseline for catalyst screening without the variability inherent in polymer-grade PA66 feedstocks [1]. Procurement of a single, well-characterised batch of DBDAD (≥95% purity) ensures inter-laboratory comparability.

Thermal Aging and Antioxidant Efficacy Studies in Polyamide 66 Systems

Polymer stability researchers investigating the long-term thermal oxidation of PA66 can employ DBDAD as a spectroscopic and thermal-analytical surrogate. The demonstrated concordance between DBDAD and PA66 in UV absorption (280–290 nm) and IR signatures of oxidative degradation products allows high-throughput screening of antioxidant formulations using a liquid-handleable model compound prior to confirmatory polymer aging trials [2]. This approach reduces material consumption and accelerates formulation development cycles.

Flame-Retardant Mechanism Deconvolution for Halogen-Free PA66 Formulations

When developing novel phosphorus-based or intumescent flame-retardant packages for PA66, DBDAD serves as the linear-chain mimic to distinguish dehydration-driven char formation from cyclization-driven pathways. By coupling DBDAD with cyclic model compounds, formulators can attribute flame-retardant efficacy to specific chemical mechanisms (e.g., Hofmann elimination yielding adiponitrile vs. cyclopentanone formation) at the bench scale before compounding kilogram-scale polymer formulations [3].

Specialty Amide-Based Plasticiser and Lubricant Intermediate

DBDAD's balanced boiling point (131 °C at 3 torr) and non-polar solvent compatibility make it a candidate reactive diluent or secondary plasticiser for PVC, cellulose ester, and polyamide-based compound formulations. Its liquid handling properties at typical compounding temperatures (80–130 °C) offer a processing advantage over solid, waxy N,N'-dialkyladipamides with longer alkyl chains (mp 60–145 °C) and over volatile short-chain analogues [4]. Formulators can dose DBDAD precisely without pre-heating or solvent dilution, improving blend uniformity.

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